

Application Notes and Protocols: L-152804 in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L 152804

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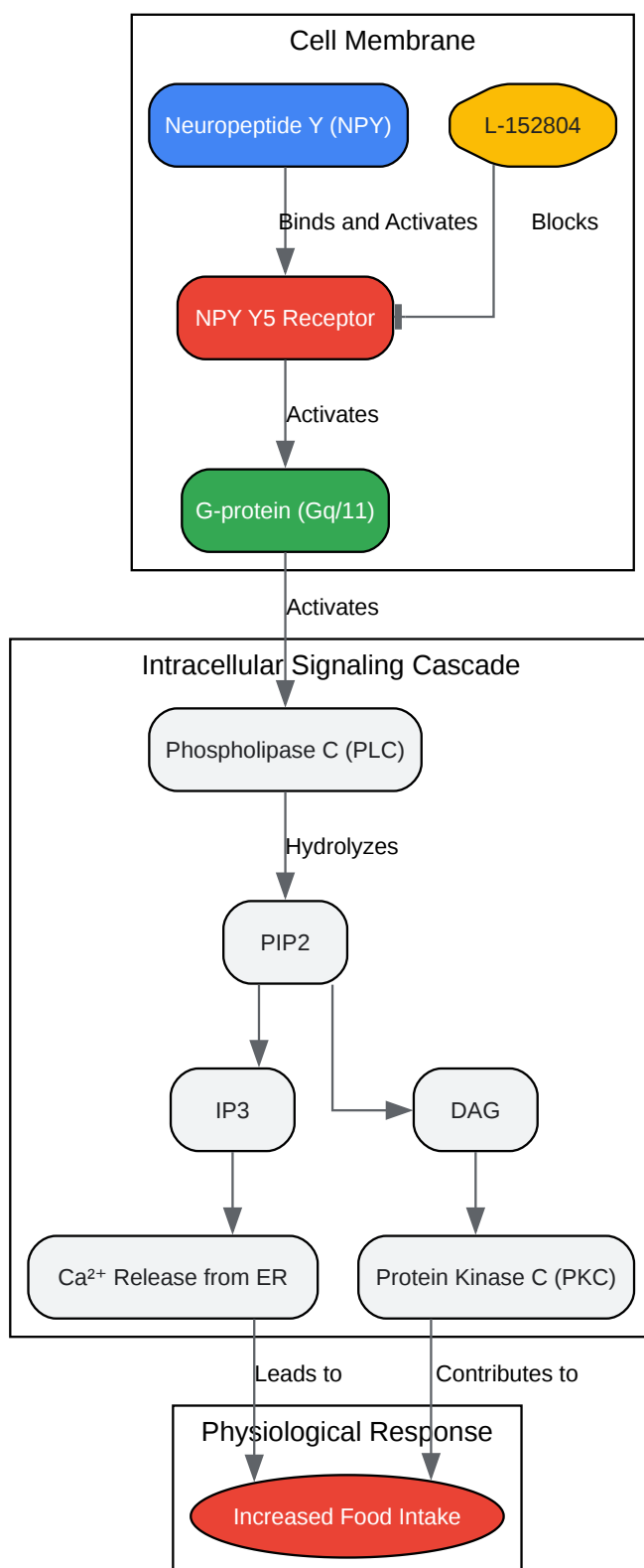
Introduction

L-152804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It is a valuable tool for investigating the role of the NPY Y5 receptor in the regulation of energy homeostasis, including feeding behavior, body weight, and associated metabolic parameters.[3] L-152804 exhibits oral bioavailability and brain penetrability, making it suitable for in vivo studies in rodent models of obesity and metabolic disease.[1][2] These application notes provide an overview of the use of L-152804 in metabolic research, including its mechanism of action, key experimental protocols, and relevant data.

Mechanism of Action

L-152804 functions by selectively blocking the NPY Y5 receptor. Neuropeptide Y is a powerful appetite stimulant in the hypothalamus, and the Y5 receptor is considered a key "feeding" receptor that mediates this effect.[1][2] By antagonizing the Y5 receptor, L-152804 can inhibit food intake and reduce body weight gain, particularly in models of diet-induced obesity.[3] It displays high selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4). [1][2]

Signaling Pathway of NPY Y5 Receptor Antagonism by L-152804



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Caption: NPY Y5 receptor signaling pathway and the inhibitory action of L-152804.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo effects of L-152804 from published studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of L-152804

Receptor	Species	Assay	Value	Reference
Y5	Human	[¹²⁵ I]PYY Displacement	K _i = 26 nM	[1][2]
Y5	Rat	[¹²⁵ I]PYY Displacement	K _i = 31 nM	[1][2]
Y5	Human	NPY-induced Ca ²⁺ influx	IC ₅₀ = 210 nM	[1][2]
Y1, Y2, Y4	Human	Binding Affinity	No significant affinity at 10 μM	[1][2]

Table 2: In Vivo Effects of L-152804 on Food Intake in Rats

Animal Model	Agonist	L-152804 Dose	Route	Effect on Food Intake	Reference
Satiated SD Rats	bPP (5 μg, i.c.v.)	30 μg	i.c.v.	Significant inhibition	[1][2]
Satiated SD Rats	bPP (5 μg, i.c.v.)	10 mg/kg	Oral	Significant inhibition	[1][2]
Satiated SD Rats	NPY (5 μg, i.c.v.)	Not specified	Not specified	No significant inhibition	[1][2]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of L-152804 for the NPY Y5 receptor.

Materials:

- HEK293 cells expressing the human or rat NPY Y5 receptor
- [125 I]-labeled Peptide YY ([125 I]PYY)
- L-152804
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
- Non-specific binding control (e.g., high concentration of unlabeled NPY)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare cell membranes from HEK293 cells expressing the Y5 receptor.
- In a multi-well plate, incubate the cell membranes with a fixed concentration of [125 I]PYY and varying concentrations of L-152804.
- For determining non-specific binding, incubate membranes with [125 I]PYY and a high concentration of unlabeled NPY.
- Incubate the mixture at room temperature for a specified time (e.g., 2 hours).
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the K_i value for L-152804 by non-linear regression analysis of the competition binding data.

In Vivo Food Intake Study in Rodents

Objective: To evaluate the effect of L-152804 on food intake in a rodent model.

Materials:

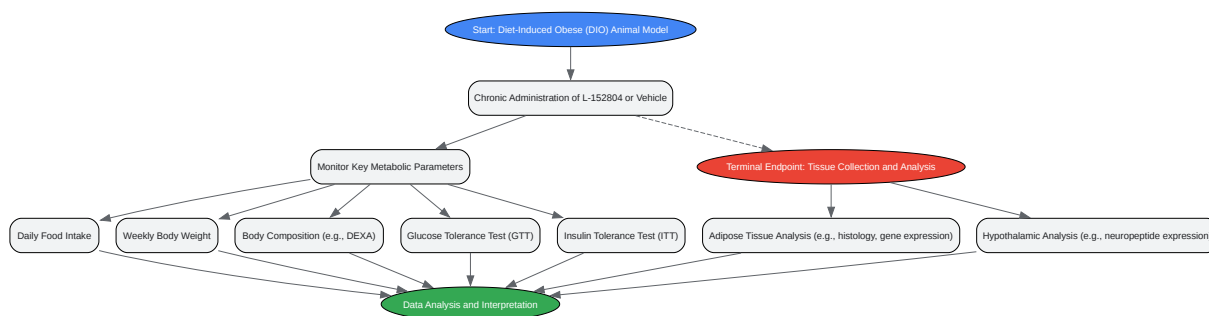
- Male Sprague-Dawley (SD) rats
- L-152804
- Vehicle (e.g., 0.5% methylcellulose in water)
- Bovine Pancreatic Polypeptide (bPP) as a Y4/Y5 agonist
- Standard rat chow
- Metabolic cages for monitoring food intake
- Intracerebroventricular (i.c.v.) or oral gavage equipment

Procedure:

- House rats individually in metabolic cages and allow them to acclimate.
- For i.c.v. administration, surgically implant a cannula into the lateral ventricle of the rats. Allow for a recovery period.
- On the day of the experiment, administer L-152804 or vehicle via the desired route (i.c.v. or oral gavage).
- After a specified pretreatment time, administer the feeding stimulant (e.g., bPP, i.c.v.).
- Provide a pre-weighed amount of food and monitor cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
- Calculate the food intake for each animal and compare the results between the L-152804-treated and vehicle-treated groups.

- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Experimental Workflow for Investigating L-152804 in a Diet-Induced Obesity Model



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Caption: Workflow for evaluating the chronic effects of L-152804 in a DIO model.

Conclusion

L-152804 is a critical research tool for elucidating the physiological role of the NPY Y5 receptor in the central regulation of energy balance. Its selectivity and in vivo activity make it particularly useful for studying the potential of Y5 receptor antagonism as a therapeutic strategy for obesity and related metabolic disorders. Researchers using L-152804 should carefully consider the

appropriate animal models, dosage, and routes of administration to effectively investigate their specific scientific questions.

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